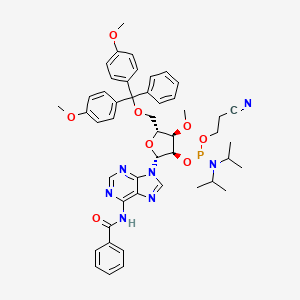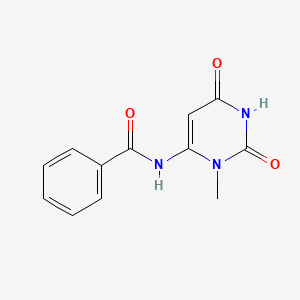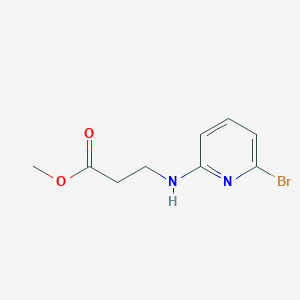
(R)-1-(6-Methoxy-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(6-Methoxy-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol is a chiral compound that features a pyridine ring substituted with a methoxy group and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Methoxy-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Substitution with Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions.
Attachment of the Pyrazole Ring: The pyrazole ring can be attached through cyclization reactions involving hydrazines and 1,3-diketones.
Chiral Center Introduction: The chiral center can be introduced using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions may convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Receptor Binding: It may bind to specific receptors, influencing biological pathways.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects.
Diagnostics: It could be used in diagnostic assays to detect specific biomolecules.
Industry
Material Science: The compound may be used in the development of new materials with unique properties.
Agriculture: It could be explored for its potential use as a pesticide or herbicide.
作用机制
The mechanism by which ®-1-(6-Methoxy-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways.
相似化合物的比较
Similar Compounds
(S)-1-(6-Methoxy-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.
1-(6-Methoxy-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-one: A related compound with a ketone group instead of an alcohol.
Uniqueness
®-1-(6-Methoxy-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol is unique due to its specific chiral center and the combination of functional groups, which may confer distinct chemical and biological properties.
属性
分子式 |
C11H13N3O2 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
(1R)-1-(6-methoxy-3-pyrazol-1-ylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C11H13N3O2/c1-8(15)11-9(14-7-3-6-12-14)4-5-10(13-11)16-2/h3-8,15H,1-2H3/t8-/m1/s1 |
InChI 键 |
PZHDCSZQDRDAMA-MRVPVSSYSA-N |
手性 SMILES |
C[C@H](C1=C(C=CC(=N1)OC)N2C=CC=N2)O |
规范 SMILES |
CC(C1=C(C=CC(=N1)OC)N2C=CC=N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one](/img/structure/B12941364.png)
![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B12941365.png)
![[6-(Hexylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12941368.png)

